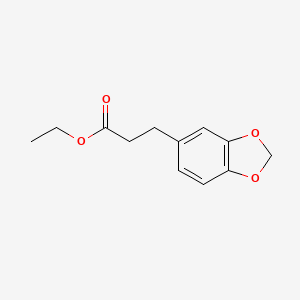

Ethyl 1,3-benzodioxole-5-propionate

Description

The exact mass of the compound Ethyl 1,3-benzodioxole-5-propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1,3-benzodioxole-5-propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,3-benzodioxole-5-propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7116-48-5 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-yl)propanoate |

InChI |

InChI=1S/C12H14O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

SHFDGDJEJOHKSV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=C1)OCO2 |

Other CAS No. |

7116-48-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-1-tetralone (CAS 7116-48-5)

Introduction: Unveiling a Key Synthetic Building Block

7-Methoxy-1-tetralone (CAS: 6836-19-7), a white to off-white solid at room temperature, is a bicyclic aromatic ketone of significant interest in the realms of pharmaceutical and synthetic chemistry.[1] Its structural framework, featuring a methoxy-substituted aromatic ring fused to a cyclohexanone, provides a versatile scaffold for the synthesis of complex molecular architectures. This compound is not merely a laboratory curiosity; it serves as a critical intermediate in the industrial production of several important pharmaceutical agents, including the opioid analgesic (-)-Dezocine and the antidepressant Agomelatine.[1][2] Furthermore, emerging research has highlighted its potential as an antitumor agent, capable of inducing apoptosis in hepatocellular carcinoma cells.[3] This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 7-Methoxy-1-tetralone, offering field-proven insights and detailed protocols for its application.

Section 1: Core Physical and Chemical Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its effective use in research and development. 7-Methoxy-1-tetralone is characterized by excellent chemical stability under standard conditions.[1]

Physical Properties Summary

The key physical identifiers and properties of 7-Methoxy-1-tetralone are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 6836-19-7 | [4][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [4][5] |

| Molecular Weight | 176.21 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not consistently available in search results | |

| Boiling Point | Data not consistently available in search results | |

| Solubility | Insoluble in water.[1] Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][6] | |

| Specific Solubility | DMSO: 25 mg/mL (141.88 mM) | [7] |

| Storage Temperature | Pure form: -20°C for 3 years. In solvent: -80°C for 1 year. | [7] |

Spectroscopic Data

The structural elucidation of 7-Methoxy-1-tetralone and its reaction products relies on standard spectroscopic techniques. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are publicly available for reference through databases such as the NIST WebBook and ChemicalBook.[8][9][10] This availability is crucial for the verification of material identity and purity in experimental workflows.

Section 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 7-Methoxy-1-tetralone is dictated by its key functional groups: the electrophilic ketone carbonyl, the adjacent α-carbon, and the electron-rich aromatic ring. This unique combination allows for a wide array of chemical transformations.

Reactions at the Carbonyl Group

The ketone functionality is a primary site of reactivity.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by strong nucleophiles. For instance, reaction with organolithium or Grignard reagents yields corresponding tertiary benzyl alcohol derivatives, providing a pathway to more complex carbon skeletons.[1]

-

Reduction: The ketone can be readily reduced to a secondary alcohol. A standard laboratory procedure involves the use of sodium borohydride (NaBH₄) in methanol.[1] This reaction is fundamental for syntheses requiring the corresponding alcohol derivative.

-

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles. It reacts with amines in the presence of a condensing agent to form imines.[1] A notable example is the Knoevenagel condensation with glyoxylic acid, catalyzed by a base like potassium tert-butoxide, to synthesize (E)-2-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene) acetic acid.[11]

Reactions at the α-Position

The α-carbon to the ketone is activated, enabling substitution reactions. Under acidic conditions, 7-Methoxy-1-tetralone can undergo nucleophilic substitution with N-Bromosuccinimide (NBS) to introduce a bromine atom at this position.[1] This halogenated intermediate is valuable for further functionalization.

Section 3: Experimental Protocols

To bridge theory and practice, this section provides a detailed, self-validating protocol for a common transformation of 7-Methoxy-1-tetralone.

Protocol: Reduction of 7-Methoxy-1-tetralone with Sodium Borohydride

This procedure describes the conversion of the ketone to the corresponding secondary alcohol. The causality behind the experimental choices is to ensure a controlled and complete reaction. The use of methanol as a solvent readily dissolves the starting material, and the initial cooling to 0°C moderates the exothermic reaction upon addition of the reducing agent.

Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve 7-Methoxy-1-tetralone (5.0 mmol, 1.0 equivalent) in dry methanol (0.2 M).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (10.0 mmol, 2.0 equivalents) to the stirred reaction mixture in portions. Rationale: Portion-wise addition controls the rate of hydrogen gas evolution and the exothermic nature of the reaction.

-

Reaction Progression: Stir the mixture and allow it to slowly warm to room temperature.

-

Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates a complete reaction.

-

Workup - Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the crude residue in dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2x) and water (1x). Rationale: The NH₄Cl wash quenches any remaining borohydride and neutralizes the mixture.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Concentration and Purification: Concentrate the filtrate under vacuum. Purify the resulting residue by silica gel column chromatography to yield the final alcohol product.

Workflow Diagram: Reduction of 7-Methoxy-1-tetralone

Caption: Workflow for the reduction of 7-Methoxy-1-tetralone.

Section 4: Biological Activity and Therapeutic Potential

Recent investigations have expanded the profile of 7-Methoxy-1-tetralone from a simple synthetic intermediate to a molecule with potential biological efficacy, particularly in oncology.

Antitumor Activity in Hepatocellular Carcinoma (HCC)

Studies have shown that 7-Methoxy-1-tetralone is a potent antitumor agent that inhibits the proliferation and migration of hepatocellular carcinoma (HCC) cells, specifically the HepG2 cell line.[3] It has been demonstrated to induce apoptosis (programmed cell death) in these cancer cells.[3]

Mechanism of Action: The antitumor effects are mediated through the downregulation of several key proteins involved in cell survival, proliferation, and metastasis. In HepG2 cells, treatment with 7-Methoxy-1-tetralone leads to decreased protein expression levels of:

-

c-Met

-

Phosphorylated AKT (p-AKT)

-

Nuclear Factor-kappa B (NF-κB)

-

Matrix Metallopeptidase 2 (MMP2)

-

Matrix Metallopeptidase 9 (MMP9)[3]

This multi-targeted approach disrupts critical cancer-promoting signaling pathways. In vivo studies using a nude mouse model with implanted HepG2 tumors confirmed its antitumor activity, showing significant tumor inhibition rates without adversely affecting body weight or major organs.[3][12]

Signaling Pathway Diagram: Antitumor Mechanism

Sources

- 1. guidechem.com [guidechem.com]

- 2. Continuous-flow synthesis of 7-methoxy-1-tetralone: an important intermediate of (-)-Dezocine - ProQuest [proquest.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS-6836-19-7, 7-Methoxy-1-Tetralone Manufacturers, Suppliers & Exporters in India | 152355 [cdhfinechemical.com]

- 5. 7-Methoxy-1-tetralone 99 6836-19-7 [sigmaaldrich.com]

- 6. 7-Methoxy-1-tetralone | CAS:6836-19-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 7-Methoxy-1-tetralone | TargetMol [targetmol.com]

- 8. 7-Methoxy-1-tetralone(6836-19-7) 1H NMR spectrum [chemicalbook.com]

- 9. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 10. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. 7-Methoxy-1-tetralone | 6836-19-7 [chemicalbook.com]

Engineering Efficacy: The Biological Activity and Therapeutic Potential of Benzodioxole Propionate Ester Derivatives

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic therapeutics[1]. When functionalized with a propionate ester moiety, the resulting benzodioxole propionate ester derivatives exhibit a profound expansion in their pharmacological utility. As a Senior Application Scientist, I approach the design and evaluation of these molecules not just as static structures, but as dynamic chemical systems. The esterification of the propanoic acid side-chain is a deliberate mechanistic strategy designed to optimize cellular penetrance, modulate pharmacokinetic half-life, and engage specific intracellular targets ranging from cyclooxygenase (COX) enzymes to redox-sensitive signaling pathways[2][3].

This technical guide dissects the causality behind the biological activity of these derivatives, providing validated experimental workflows and quantitative insights for drug development professionals.

The Pharmacological Rationale: Scaffold and Esterification

The 1,3-Benzodioxole Pharmacophore

The 1,3-benzodioxole ring contributes unique electronic and steric properties to drug candidates. The oxygen atoms in the dioxole ring act as hydrogen bond acceptors, while the rigid, planar nature of the bicyclic system allows for deep insertion into hydrophobic enzymatic pockets[2]. This scaffold is a proven modulator of lipid metabolism, an inhibitor of acetylcholinesterase, and a potent inducer of tumor cell apoptosis[1][4].

The Causality of Propionate Esterification

Why synthesize a propionate ester rather than utilizing the free propanoic acid? The answer lies in the thermodynamics of cellular uptake.

-

Lipophilicity and Passive Transport: Free carboxylic acids are heavily ionized at physiological pH (7.4), creating a hydration shell that severely restricts passive diffusion across the phospholipid bilayer. By masking the carboxylate as a propionate ester (e.g., methyl or ethyl ester), the partition coefficient (LogP) is significantly increased.

-

The Prodrug Trap Mechanism: Once the highly lipophilic ester diffuses into the cytosol, it encounters ubiquitous, non-specific intracellular esterases. These enzymes hydrolyze the ester back into the active, ionized propanoic acid derivative. Because the ionized form cannot easily cross the membrane back out, the active pharmacophore is effectively "trapped" within the target cell, amplifying local concentration and target engagement.

Core Biological Activities

Cyclooxygenase (COX-1/COX-2) Inhibition

Benzodioxole propanoic acid derivatives and their esters act as potent, competitive inhibitors of cyclooxygenase enzymes, positioning them as highly effective non-steroidal anti-inflammatory drugs (NSAIDs)[2]. Structural analyses reveal that the bulky benzodioxole moiety provides enhanced steric interactions within the COX-2 active site compared to the simpler phenyl rings found in classical NSAIDs like Ketoprofen[2]. This structural divergence is responsible for the improved COX-2 selectivity observed in recent synthetic libraries (2[2]).

Cytotoxicity and Antitumor Efficacy

Beyond inflammation, these derivatives exhibit significant cytotoxicity against human carcinoma cell lines (e.g., HeLa, MDA-MB-231). The biological activity is driven by the inhibition of the thioredoxin system and the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers intrinsic apoptotic pathways[1][5].

Antimicrobial and Redox Modulation

Specific derivatives, such as nitropropenyl benzodioxole (NPBD), function as redox-thiol oxidants. They selectively target and inhibit cysteine-based enzymes and tyrosine phosphatases in pathogenic fungi and bacteria, leading to rapid, broad-spectrum fungicidal activity without inducing significant resistance (3[3]).

Quantitative Data Presentation

The following table synthesizes the biological efficacy of select benzodioxole propanoic acid/ester derivatives compared to standard clinical controls. Data highlights the delicate balance between COX selectivity and cellular cytotoxicity[2].

| Compound / Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | HeLa Cytotoxicity CC₅₀ (µM) |

| Compound 3b | 1.12 | 1.30 | 0.862 | > 1000 |

| Compound 3e | 2.36 | 2.73 | 0.864 | 219.0 |

| Compound 4d | 3.42 | 1.89 | 1.809 | > 1000 |

| Compound 4f | 0.725 | 1.45 | 0.500 | > 1000 |

| Ketoprofen (Control) | 0.280 | 1.43 | 0.196 | N/A |

Note: A higher selectivity ratio indicates preferential inhibition of COX-2, which is desirable for minimizing gastrointestinal side effects associated with COX-1 inhibition[2].

Pathway Visualization

The following diagram maps the logical progression of the prodrug strategy, illustrating how the esterified derivative navigates cellular barriers to execute its biological function.

Mechanism of action for benzodioxole propionate esters from cellular uptake to target engagement.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are engineered with built-in validation steps.

Protocol 6.1: Cell-Free COX-1/COX-2 Inhibition Assay (Ester-Adapted)

Causality Check: When evaluating esterified prodrugs in cell-free enzymatic assays, a critical point of failure is the lack of hydrolytic enzymes. The ester masks the hydrogen-bond donating capability of the carboxylate required for anchoring to Arg120 in the COX active site. Therefore, a pre-incubation step with esterase is mandatory to generate the active species prior to introducing the COX enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 10 mM stock solutions of the benzodioxole propionate ester in anhydrous DMSO.

-

Prodrug Activation (Crucial Step): Dilute the compound to 100 µM in Tris-HCl buffer (pH 7.4). Add 1 Unit/mL of Porcine Liver Esterase (PLE) and incubate at 37°C for 30 minutes to ensure complete hydrolysis of the propionate ester into the active propanoic acid.

-

Enzyme Incubation: Transfer 10 µL of the activated compound to a 96-well plate. Add 10 µL of purified human recombinant COX-1 or COX-2 enzyme. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 0.5 µM).

-

Quantification: Measure the production of Prostaglandin G2 (PGG2) via a fluorometric probe (Ex/Em = 535/587 nm).

-

Validation: Utilize Ketoprofen as a positive control and a DMSO-only well (matched to the final assay concentration of <1%) as the negative vehicle control[2].

Protocol 6.2: MTS Cytotoxicity Assay on HeLa Cells

Causality Check: Unlike MTT, which requires a harsh solubilization step to dissolve insoluble formazan crystals, MTS is reduced directly into a water-soluble formazan product by cellular dehydrogenases. This eliminates the DMSO addition step, reducing liquid-handling errors and allowing for continuous kinetic monitoring of cytotoxicity without lysing the cells[2][6].

Step-by-Step Methodology:

-

Cell Seeding: Harvest HeLa cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

-

Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the benzodioxole propionate ester (ranging from 0.1 µM to 2.0 mM). Ensure the final DMSO concentration does not exceed 0.5%.

-

Incubation: Incubate the plates for 48 hours.

-

MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) directly to each well containing 100 µL of media.

-

Detection: Incubate for an additional 2 hours at 37°C. Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the CC₅₀ (concentration required to reduce cell viability by 50%) using non-linear regression analysis (GraphPad Prism).

References

- Source: National Institutes of Health (NIH)

- The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD)

- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model Source: MDPI URL

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2014005421A1 - Benzodioxole derivative and preparation method and use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Pharmacophore Profiling & Scaffold Analysis: Ethyl 1,3-benzodioxole-5-propionate

[1]

Executive Summary

Ethyl 1,3-benzodioxole-5-propionate (CAS: 7116-48-5), also known as ethyl 3-(3,4-methylenedioxyphenyl)propionate, represents a critical chemical probe in medicinal chemistry. While often utilized as a fragrance intermediate (related to Helional) or flavorant, its core structure—the 1,3-benzodioxole (methylenedioxybenzene) ring linked to a flexible propionate ester—constitutes a "privileged scaffold."

This guide details the pharmacophore analysis of this molecule, moving beyond simple structural description to functional profiling. We analyze its dual role: as a potential bioactive ligand (targeting COX enzymes or VEGFR-2 analogs) and as a metabolic liability (mechanism-based inhibition of Cytochrome P450). This analysis is essential for researchers assessing the "drug-likeness" and safety profile of benzodioxole-containing libraries.

Chemical & Structural Basis[2][3][4][5][6][7][8][9]

To perform a valid pharmacophore analysis, we must first define the physicochemical reality of the ligand.

Structural Identity[6]

-

IUPAC Name: Ethyl 3-(1,3-benzodioxol-5-yl)propanoate[1]

-

Molecular Formula: C₁₂H₁₄O₄

-

MW: 222.24 g/mol [1]

-

Key Functional Groups:

-

1,3-Benzodioxole Ring: A planar, electron-rich aromatic system. The strained five-membered dioxole ring forces the oxygen lone pairs into a specific orientation, distinct from open-chain dimethoxy analogs.

-

Propionate Linker: A 3-carbon flexible chain allowing rotational freedom (torsion angles

). -

Ethyl Ester Terminus: A hydrophobic cap masking a polar carboxylate; functions as a hydrogen bond acceptor (HBA) and a metabolic handle (prodrug moiety).

-

Conformational Landscape

Unlike rigid heterocycles, the propionate side chain introduces significant conformational entropy. In silico conformational analysis (e.g., using OPLS3e force fields) typically reveals two dominant bioactive conformations:

-

Extended (Linear): Maximizes van der Waals contacts in hydrophobic pockets (e.g., COX enzyme channels).

-

Folded (U-shape): Facilitates

-

Pharmacophore Feature Mapping

We define the pharmacophore

The Pharmacophore Map

| Feature ID | Type | Chemical Basis | Interaction Potential |

| F1 | Hydrophobic / Aromatic (HYD/AR) | Benzene ring of the benzodioxole | |

| F2 | H-Bond Acceptor (HBA) | Dioxole oxygens (O1, O2) | Weak H-bonding; Electrostatic anchoring. Note: Sterically constrained. |

| F3 | Metabolic Toxophore (TOX) | Methylene bridge (-CH₂-) | Critical Liability: Hydrogen atom abstraction (HAT) site for CYP450. |

| F4 | H-Bond Acceptor (HBA) / Hydrophobic | Ester Carbonyl (C=O) & Ethyl Group | Carbonyl O accepts H-bonds (e.g., Ser/Thr residues). Ethyl group fills hydrophobic sub-pockets. |

Visualization of the Pharmacophore Model

The following diagram illustrates the spatial relationships and logical connectivity of these features.

Caption: Pharmacophore feature map of Ethyl 1,3-benzodioxole-5-propionate showing spatial connectivity between the aromatic core (F1), electronic anchors (F2), metabolic liability (F3), and the distal ester group (F4).[2][1]

The Metabolic Pharmacophore: A Critical Liability

Scientific integrity requires us to address the "dark side" of this pharmacophore. The 1,3-benzodioxole moiety is a classic Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9).

Mechanism of Activation

The pharmacophore analysis must account for the high-energy intermediate formed during metabolism.

-

Binding: The lipophilic F1/F4 features orient the molecule in the CYP active site.

-

Activation: The CYP heme iron abstracts a hydrogen from the methylene bridge (F3).

-

Carbene Formation: The resulting radical collapses into a stable carbene.

-

Irreversible Inhibition: This carbene forms a Dual Iron-Carbene Complex (MIC) with the heme, permanently inactivating the enzyme.

This "Metabolic Pharmacophore" is often more relevant for drug development than the therapeutic target binding, as it predicts Drug-Drug Interaction (DDI) potential.

Caption: Mechanism-Based Inhibition (MBI) pathway. The pharmacophore's methylene bridge (F3) is activated by CYP450, leading to irreversible heme coordination.

Experimental Protocols

To validate the pharmacophore model described above, the following self-validating protocols should be employed.

In Silico Pharmacophore Generation (Protocol A)

Objective: Generate a 3D hypothesis for target binding (e.g., VEGFR-2 or COX-2).

-

Ligand Preparation:

-

Import structure (SMILES: CCOC(=O)CCC1=CC2=C(C=C1)OCO2).

-

Protonation state: Neutral at pH 7.4.

-

Energy Minimization: OPLS3e force field (Convergence criteria: RMSD < 0.01 Å).

-

-

Conformational Search:

-

Method: Mixed Torsional/Low-mode sampling.

-

Energy Window: 10 kcal/mol (to capture the flexible propionate tail).

-

Output: Ensemble of ~50 diverse conformers.

-

-

Feature Definition:

-

Map features F1-F4 using SMARTS patterns.

-

Validation: Align with reference ligands (e.g., Piperine for bioactivity, Safrole for toxicity).

-

In Vitro Metabolic Stability Assay (Protocol B)

Objective: Confirm the reactivity of Feature F3 (Methylene Bridge).

-

System: Human Liver Microsomes (HLM) or Recombinant CYP2D6.

-

Incubation:

-

Test compound: 10 µM.

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

-

Spectral Analysis (The "Gold Standard"):

-

Perform a difference spectrum scan (400–500 nm).

-

Success Criteria: Observation of a peak at ~455 nm (Soret peak shift) confirms the formation of the Iron-Carbene complex (MIC), validating the metabolic pharmacophore.

-

Quantitative Data Summary

| Property | Value | Source/Method | Pharmacophore Implication |

| LogP | 2.3 - 2.5 | Computed (XLogP3) | Good membrane permeability; F1 & F4 drive hydrophobic binding. |

| H-Bond Acceptors | 4 | Structural Count | Moderate polarity; F2 & F4 interact with receptor residues. |

| H-Bond Donors | 0 | Structural Count | Requires target to provide donor protons (e.g., Ser, Tyr). |

| Rotatable Bonds | 5 | Structural Count | High flexibility; Induced fit binding likely. |

| TPSA | ~45 Ų | Computed | High oral bioavailability predicted. |

References

-

PubChem. (n.d.).[1] Ethyl 1,3-benzodioxole-5-propionate (CID 81545).[1][3] National Library of Medicine. Retrieved from [Link]

- Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. (Contextual grounding for benzodioxole MBI mechanism).

-

Han, E. J., et al. (2025).[4] Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Retrieved from [Link]

- U.S. EPA. (2010). Toxicological Review of 1,3-Benzodioxole. Integrated Risk Information System (IRIS). (Safety/Toxicity grounding).

Sources

- 1. Ethyl 1,3-benzodioxole-5-propionate | C12H14O4 | CID 81545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemical Composition, Pharmacological Activity, Quality Control, Toxicity, and Pharmacokinetics of the Genus Clinopodium L. [mdpi.com]

- 3. 3-苯并[1,3]二氧杂环戊烯-5-基-丙酸乙酯、7116-48-5 CAS查询、3-苯并[1,3]二氧杂环戊烯-5-基-丙酸乙酯物化性质-化工制造网 [chemmade.com]

- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Indole-3-Butyric Acid Potassium Salt (CAS 7116-48-5)

Document Type: Technical Safety & Application Guide Subject: Indole-3-Butyric Acid Potassium Salt (IBA-K) Primary Audience: Pharmaceutical Researchers, formulation Scientists, and Laboratory Safety Officers.

Executive Summary & Chemical Identity[1][2]

Indole-3-Butyric Acid Potassium Salt (IBA-K) is the water-soluble salt form of the auxin indole-3-butyric acid (IBA).[1][2][3][4] While primarily ubiquitous in agricultural biotechnology for plant tissue culture and clonal propagation, it serves as a critical model compound in indole-based pharmacophore research .

In drug development, the indole moiety is a "privileged structure" found in numerous pharmaceuticals (e.g., indomethacin, vincristine). IBA-K is frequently utilized in in vitro bio-assays to study indole metabolism, auxin-signaling pathways in eukaryotic systems, and as a reference standard in metabolic stability studies.

Physiochemical Characterization[7]

| Property | Data | Relevance to Protocol |

| CAS Number | 7116-48-5 | Unique Identifier |

| Chemical Formula | C₁₂H₁₂KNO₂ | Stoichiometry calculations |

| Molecular Weight | 241.33 g/mol | Molarity preparation |

| Solubility | Water (>50 g/L) | High. Eliminates need for DMSO/Ethanol carriers. |

| Appearance | Pink to yellow crystalline powder | Visual purity check (Darkening indicates oxidation). |

| Stability | Light & Heat Sensitive | Critical: Do NOT autoclave. |

Toxicological Profile & Hazard Identification

Safety Alert: While often categorized as an agricultural irritant, pure laboratory-grade IBA-K exhibits specific toxicity profiles that require strict adherence to safety protocols, particularly regarding acute oral exposure in mammalian models.

Acute Toxicity Data[2][7][8][9][10][11][12][13]

-

Oral LD50 (Mouse): ~100 mg/kg [Source 1.2].

-

Interpretation: This classifies the compound as Category 3 (Toxic if swallowed) under GHS in certain jurisdictions, though often labeled as Category 4 (Harmful) in dilute agricultural formulations.

-

-

Oral LD50 (Rat): >2,000 mg/kg (extrapolated from acid form).

-

Dermal/Inhalation: Data limited; treat as a potent mucosal irritant.

GHS Hazard Classification (Regulation EC No 1272/2008)[11][14]

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302 | Toxic/Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[5][6] |

| Serious Eye Damage | Cat 2A | H319 | Causes serious eye irritation.[7][8][5][6][9] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[8][5][6] |

Target Organ Systems[11]

-

Respiratory Tract: Inhalation of dust causes immediate irritation to the upper respiratory tract (rhinitis, coughing).

-

Ocular Tissue: Corrosive to mucous membranes; risk of corneal opacity if untreated.

-

Hepatic System: Indoles are metabolized via cytochrome P450 enzymes; high doses may induce metabolic stress.

Critical Handling & Stability (Expertise Pillar)

As a Senior Application Scientist, I must emphasize that stability is the primary failure point in experiments involving IBA-K. Unlike inorganic salts, IBA-K is an organic salt subject to photo-oxidation and thermal degradation.

The "Cold-Process" Imperative

-

Thermal Instability: Indole rings are susceptible to thermal decomposition. Never autoclave IBA-K solutions. The heat (121°C) will hydrolyze the salt and degrade the indole ring, resulting in a loss of biological activity and the formation of unknown breakdown products.

-

Photolysis: IBA-K degrades rapidly under UV and broad-spectrum light. Solutions will turn brown (quinone formation).

-

Protocol: Always wrap storage containers in aluminum foil or use amber glass.

-

Storage Directives

-

Solid State: Desiccated at -20°C. Hygroscopic nature requires tight sealing to prevent clumping and hydrolysis.

-

Aqueous Solution: Stable for <30 days at 4°C if protected from light. For long-term, store aliquots at -20°C.

Experimental Protocol: Preparation of Bio-Assay Stock

This protocol is designed for sterile cell culture applications (plant or mammalian) where solvent toxicity (DMSO/Ethanol) must be avoided.

Materials

-

IBA-K (CAS 7116-48-5)

-

Milli-Q Water (18.2 MΩ·cm)

-

0.22 µm PES (Polyethersulfone) Syringe Filter

-

Amber Microcentrifuge Tubes

Workflow Diagram (DOT)

Figure 1: Cold-process workflow for preparing sterile IBA-K stock solutions. Note the exclusion of heat sterilization.

Step-by-Step Methodology

-

Calculation: Calculate the mass required for a 10 mg/mL (approx 40 mM) stock solution.

-

Example: Weigh 100 mg IBA-K into a sterile 15 mL conical tube.

-

-

Solubilization: Add 10 mL of molecular biology grade water. Vortex gently.

-

Note: Unlike free acid IBA, no NaOH or KOH is needed. It will dissolve instantly.

-

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter (low protein binding) and dispense into a sterile receiver.

-

Warning: Do not use Nitrocellulose filters as they may bind the indole moiety.

-

-

Aliquot & Storage: Immediately dispense into light-protective (amber) tubes to avoid freeze-thaw cycles. Label with date and concentration.

Biological Mechanism: Indole Signaling Pathway

For researchers using IBA-K in phenotypic screening, understanding the conversion pathway is vital. IBA is often considered a storage form or precursor to Indole-3-Acetic Acid (IAA).

Mechanism Diagram (DOT)

Figure 2: The conversion of IBA-K to active IAA via peroxisomal beta-oxidation, leading to SCF^TIR1-mediated signaling.

Emergency Response (SDS Synthesis)

In the event of exposure in a laboratory setting:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[10][8] Remove contact lenses if present.[10][7][8][11][5][6][9][12] Seek immediate medical attention (Risk of corneal damage).

-

Skin Contact: Wash with non-abrasive soap and water. If irritation persists (redness/blistering), consult a dermatologist.

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.[8] The alkalinity of the salt can cause esophageal irritation.

-

Spill Cleanup:

References

-

SciSpace. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA). Journal of Environmental Horticulture. Retrieved from [Link]

Sources

- 1. CAS 60096-23-3: indole-3-butyric acid potassium [cymitquimica.com]

- 2. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 3. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 4. scispace.com [scispace.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 8. tmmedia.in [tmmedia.in]

- 9. chempoint.com [chempoint.com]

- 10. gardexinc.com [gardexinc.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. tcichemicals.com [tcichemicals.com]

Literature review on 1,3-benzodioxole-5-propanoic acid ethyl ester

This technical guide provides a comprehensive review of 1,3-benzodioxole-5-propanoic acid ethyl ester , a critical scaffold in medicinal chemistry and fine organic synthesis.

Optimized Synthesis, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary

Ethyl 3-(1,3-benzodioxol-5-yl)propanoate (CAS: 7116-48-5) serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, particularly Endothelin Receptor Antagonists (ERAs) and psychoactive phenethylamine derivatives. Its structural core—the benzodioxole ring fused with a propanoate side chain—provides the necessary lipophilicity and metabolic stability required for high-affinity ligand binding. Beyond pharma, it is utilized in the fragrance industry for its balsamic, floral olfactory profile.

This guide outlines a scalable, two-step synthetic route utilizing Horner-Wadsworth-Emmons (HWE) olefination , offering superior stereocontrol and yield compared to traditional Knoevenagel condensation methods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Ethyl 3-(1,3-benzodioxol-5-yl)propanoate |

| Common Synonyms | Ethyl hydroferulate; 1,3-Benzodioxole-5-propanoic acid ethyl ester |

| CAS Number | 7116-48-5 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Boiling Point | 184–185 °C (at 14 Torr) |

| Melting Point | 42–43 °C |

| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in water |

| Appearance | Colorless to pale yellow oil (solidifies upon cooling) |

Synthetic Routes & Process Chemistry

To ensure high purity and scalability, the HWE Olefination Route is recommended over the Nitro-Aldol (Henry) reaction. The HWE route avoids the formation of unstable nitro-intermediates and provides a cleaner impurity profile.

Reaction Pathway Visualization

Caption: Two-step synthesis via Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(1,3-benzodioxol-5-yl)acrylate

Rationale: The HWE reaction guarantees exclusive formation of the (E)-isomer, facilitating easier purification compared to mixed isomers from Wittig reactions.

-

Reagent Prep: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF (10 vol) . Cool to 0°C.[1]

-

Addition: Dropwise add Triethyl phosphonoacetate (1.1 eq) over 30 mins. Stir for 1 hr until H₂ evolution ceases and the solution becomes clear.

-

Coupling: Add a solution of Piperonal (1.0 eq) in THF dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol to yield white crystalline needles (Yield: ~85-90%).

Step 2: Hydrogenation to Ethyl 3-(1,3-benzodioxol-5-yl)propanoate

Rationale: Pd/C is selected for its high turnover number and mild conditions, preventing hydrogenolysis of the sensitive methylenedioxy ring.

-

Loading: Dissolve the Step 1 acrylate intermediate in Ethanol (anhydrous) .

-

Catalyst: Add 10% Pd/C (5 wt% loading) carefully under nitrogen flow.

-

Hydrogenation: Purge vessel with H₂ gas. Maintain 3 atm (45 psi) pressure at RT for 6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure. The product is obtained as a pale oil that may crystallize upon standing (Yield: >95%).

Pharmacological & Industrial Applications[9]

Pharmaceutical Intermediate

This molecule is a "privileged scaffold" precursor. The propanoate chain allows for facile derivatization into:

-

Homopiperonylamine Derivatives: Via amidation and reduction. This amine motif is found in MDMA analogs and various alkaloids.

-

Endothelin Receptor Antagonists (ERAs): It serves as a building block for the "Sentan" class of drugs (e.g., Atrasentan ). The benzodioxole moiety mimics the catechol ring of dopamine/epinephrine but with improved metabolic stability against COMT (Catechol-O-methyltransferase).

-

TRPM8 Agonists: Recent patents indicate its use in synthesizing cooling agents that modulate the TRPM8 ion channel.

Fragrance & Flavor

-

Odor Profile: Sweet, balsamic, heliotrope-like, with powdery nuances.

-

Function: Used as a fixative in floral perfumes and as a modifier in vanilla/berry flavor complexes.

Analytical Characterization (Self-Validation)

Researchers should verify the product identity using the following predicted NMR shifts. Deviations >0.2 ppm suggest impurities (e.g., unreduced alkene or ring-opened phenols).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 6.60 – 6.75 | Multiplet | 3H | Aromatic Ring Protons |

| ¹H NMR | 5.92 | Singlet | 2H | -O-CH₂-O- (Methylenedioxy) |

| ¹H NMR | 4.12 | Quartet (J=7Hz) | 2H | -O-CH₂ -CH₃ (Ester) |

| ¹H NMR | 2.85 | Triplet (J=7.5Hz) | 2H | Ar-CH₂ -CH₂- |

| ¹H NMR | 2.56 | Triplet (J=7.5Hz) | 2H | -CH₂-CH₂ -CO- |

| ¹H NMR | 1.24 | Triplet (J=7Hz) | 3H | -O-CH₂-CH₃ |

Mass Spectrometry (EI): Molecular ion peak [M]+ at m/z 222. Base peak typically m/z 135 (methylenedioxybenzyl cation).

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The methylenedioxy ring is susceptible to acid-catalyzed hydrolysis; avoid strong acids during storage.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. "Ethyl 3-(1,3-benzodioxol-5-yl)propanoate | C12H14O4".[3] National Library of Medicine. [Link]

-

Organic Syntheses. "Horner-Wadsworth-Emmons Reaction: General Procedure". Org.[4][5][6][1] Synth.[Link]

- Google Patents. "Novel mixtures and uses of benzodioxole derivatives as TRPM8 agonists". WO2022207944A9.

-

New Drug Approvals. "Atrasentan: Synthesis and Clinical Data". New Drug Approvals Archive. [Link]

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1,3-benzodioxole-5-propionate | C12H14O4 | CID 81545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Synthesis of ethyl 1,3-benzodioxole-5-propionate from piperonal

Application Note: AN-ORG-2026-04 High-Purity Synthesis of Ethyl 1,3-Benzodioxole-5-Propionate from Piperonal

Regulatory Compliance & Safety Warning

CRITICAL DISCLAIMER: The starting material, Piperonal (3,4-methylenedioxybenzaldehyde) , is a listed precursor (Table I / Class A) in many jurisdictions (including the US CSA, EU, and Canada) due to its potential diversion for illicit MDMA manufacture.

Legitimacy: This protocol describes the synthesis of Ethyl 1,3-benzodioxole-5-propionate , a legitimate pharmaceutical intermediate and fragrance ingredient (closely related to Helional™).

Compliance: Researchers must possess the appropriate DEA/Health Canada/National Competent Authority permits to purchase and handle Piperonal.

Safety: Hydrogenation reactions involve pressurized gas and pyrophoric catalysts. All steps must be performed in a fume hood with appropriate PPE.

Strategic Overview

Ethyl 1,3-benzodioxole-5-propionate (Ethyl 3-(3,4-methylenedioxyphenyl)propionate) is a structural backbone for various hydrocinnamic acid derivatives used in therapeutic drug monitoring and fragrance chemistry.

This guide details a Linear 3-Step Synthesis designed for high atom economy and purification ease. Unlike the Wittig approach, which generates substantial phosphine oxide waste, we utilize the Doebner Modification of the Knoevenagel Condensation , followed by catalytic hydrogenation and Fischer esterification. This route is scalable and utilizes stable, crystalline intermediates.

Retrosynthetic Analysis

The synthesis disconnects the propionate chain at the

Figure 1: Retrosynthetic strategy isolating the stable cinnamic acid intermediate.

Module 1: Carbon Extension (Knoevenagel Condensation)

Objective: Convert Piperonal to 3,4-methylenedioxycinnamic acid via the Doebner modification. Mechanism: Nucleophilic attack of the malonic acid enol onto the aldehyde, followed by dehydration and spontaneous decarboxylation driven by the pyridine reflux.

Reagents & Equipment

-

Piperonal (1.0 eq)

-

Malonic Acid (2.0 eq)

-

Pyridine (Solvent/Base, 3.0 Vol)

-

Piperidine (Catalyst, 0.1 eq)

-

Concentrated HCl (for workup)

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Piperonal (15.0 g, 100 mmol) and Malonic Acid (20.8 g, 200 mmol) in Pyridine (45 mL) .

-

Catalysis: Add Piperidine (1.0 mL) .

-

Reaction: Heat the mixture to reflux (115°C) for 2–3 hours.

-

Observation: Evolution of CO₂ gas (bubbling) indicates decarboxylation is proceeding.

-

-

Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing Ice/Water (200 mL) and Concentrated HCl (50 mL) with vigorous stirring.

-

Why: HCl neutralizes the pyridine and precipitates the free carboxylic acid.

-

-

Isolation: A voluminous white/off-white precipitate of 3,4-methylenedioxycinnamic acid will form. Stir for 30 minutes to ensure complete precipitation.

-

Purification: Filter the solid via Büchner funnel. Wash with cold water (3 x 50 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (1:1) if high purity is required.

-

Expected Yield: 85–90%

-

Melting Point: ~242–244°C [1].

-

Module 2: Saturation & Functionalization

Objective: Reduce the alkene to an alkane and cap the carboxylic acid with an ethyl group. Strategy: We employ a sequential approach. Hydrogenation first is preferred as the saturated acid is highly stable and avoids side-reactions (transesterification) during reduction.

Step A: Catalytic Hydrogenation

-

Setup: Dissolve 3,4-methylenedioxycinnamic acid (10.0 g) in Ethanol (100 mL) in a hydrogenation bottle or autoclave.

-

Catalyst: Add 10% Pd/C (0.5 g) (5 wt% loading).

-

Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of ethanol vapors.

-

-

Reduction: Pressurize with Hydrogen gas (30–40 psi) and shake/stir at room temperature for 4–6 hours.

-

Monitoring: Reaction is complete when H₂ uptake ceases. TLC (SiO₂, 50% EtOAc/Hex) will show the disappearance of the UV-active starting material spot (cinnamic acid derivatives fluoresce strongly; the saturated product does not).

-

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C. Rinse the pad with ethanol.

-

Concentration: Evaporate the solvent in vacuo to yield 3-(3,4-methylenedioxyphenyl)propionic acid as a white solid or thick oil.

-

Note: This intermediate is often pure enough for the next step [2].

-

Step B: Fischer Esterification

-

Reaction: Re-dissolve the crude acid from Step A in Absolute Ethanol (100 mL) .

-

Catalyst: Add Concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux: Heat to reflux for 4 hours.

-

Equilibrium Control: Ethanol acts as both solvent and reagent, driving the equilibrium toward the ester.

-

-

Workup: Cool to room temperature. Concentrate the ethanol to ~20% volume on a rotavap.

-

Neutralization: Pour the residue into Saturated NaHCO₃ (100 mL) . Extract with Ethyl Acetate (3 x 50 mL) .

-

Drying: Wash the combined organics with Brine, dry over anhydrous MgSO₄, and filter.

-

Final Isolation: Remove solvent in vacuo. The resulting oil is Ethyl 1,3-benzodioxole-5-propionate .

-

Distillation: For pharmaceutical grade, distill under high vacuum (approx. 150–160°C at 2 mmHg).

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the sequential purification points.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your results against these parameters.

| Parameter | Specification | Diagnostic Note |

| Appearance | Colorless to pale yellow oil | Dark orange indicates oxidation or residual pyridine. |

| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O) | Absence of broad OH stretch (2500-3300 cm⁻¹) confirms esterification. |

| ¹H NMR (CDCl₃) | The triplet at 1.25 and quartet at 4.12 confirm the Ethyl group. The singlet at 5.92 is the methylenedioxy bridge. | |

| TLC (Silica) | R | Product spot should be UV active but less intense than the conjugated precursor. |

References

-

Organic Chemistry Portal. (n.d.).[1] Knoevenagel Condensation - Doebner Modification. Retrieved February 28, 2026, from [Link]

- Bruni, R., et al. (2000). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium. Tetrahedron Letters, 41(39), 7847-7849.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocol. Retrieved February 28, 2026, from [Link]

Sources

High-Yield Esterification Strategies for 3-(1,3-Benzodioxol-5-yl)propanoic Acid

[1]

Abstract & Strategic Overview

This guide details the protocol for the esterification of 3-(1,3-benzodioxol-5-yl)propanoic acid (also known as 3,4-methylenedioxydihydrocinnamic acid).[1] This substrate serves as a critical building block in the synthesis of pharmaceutical intermediates (e.g., alkaloid mimics) and fragrance compounds.

The primary challenge in esterifying this compound lies in preserving the 1,3-benzodioxole (methylenedioxy) ring.[1] While generally stable, this moiety can undergo cleavage or polymerization under harsh Lewis acid conditions or extreme thermal stress.[1] Therefore, this protocol prioritizes methods that balance high conversion rates with chemoselectivity.[1]

We present two validated workflows:

Chemical Profile & Safety

| Property | Specification |

| Substrate | 3-(1,3-benzodioxol-5-yl)propanoic acid |

| CAS Number | 2815-95-4 |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~86–89 °C |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water |

| Critical Sensitivity | Acid Sensitivity: The acetal-like methylenedioxy bridge is stable to dilute mineral acids but unstable to strong Lewis acids (e.g., |

Safety Advisory:

Method A: Acid-Catalyzed Fischer Esterification

Best for: Methyl or Ethyl esters, Scale-up (>10g), Cost-efficiency.[1]

Rationale

The Fischer esterification is an equilibrium-driven process.[1][8] By using the alcohol (methanol) as the solvent, we drive the reaction forward via Le Chatelier's principle. We utilize Thionyl Chloride (

Reagents

-

Substrate: 1.0 equiv (e.g., 10.0 g, 51.5 mmol)

-

Solvent: Anhydrous Methanol (100 mL, ~10V)

-

Catalyst/Reagent: Thionyl Chloride (

): 1.5 equiv (7.6 g, 4.6 mL)[1]

Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Place under a nitrogen atmosphere.

-

Solvation: Charge the flask with anhydrous Methanol (100 mL) and cool to 0 °C (ice bath).

-

Activation (Exothermic): Dropwise, add

(1.5 equiv) to the cold methanol over 15 minutes. -

Addition: Remove the addition funnel. Add solid 3-(1,3-benzodioxol-5-yl)propanoic acid (1.0 equiv) in one portion.

-

Reaction: Remove the ice bath. Attach a reflux condenser.[1] Heat to reflux (65 °C) for 3–5 hours.

-

Workup:

-

Result: Usually yields >90% of a clear, pale yellow oil (which may crystallize upon standing).[1]

Method B: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols, acid-sensitive moieties, small-scale high-value synthesis.[1]

Rationale

This method avoids thermal stress and strong acids.[1] DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[1][14] DMAP acts as a nucleophilic catalyst (acyl transfer agent), accelerating the reaction ~10,000x and suppressing side reactions (N-acylurea formation).[1]

Reagents

-

Substrate: 1.0 equiv

-

Alcohol (R-OH): 1.1 equiv[1]

-

Coupling Agent: DCC (1.1 equiv)[1]

-

Catalyst: DMAP (0.1 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

Protocol

-

Setup: Flame-dry a 100 mL RBF. Cool under nitrogen.

-

Dissolution: Dissolve Substrate (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in dry DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to 0 °C .

-

Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.[1]

-

-

Reaction: Stir at 0 °C for 30 mins, then allow to warm to room temperature. Stir for 12–18 hours.[1]

-

Workup (Critical Step):

-

Purification: Unlike Method A, flash column chromatography is usually required to remove traces of DCU and unreacted DCC.[1]

Process Visualization

Workflow Logic & Decision Tree

Caption: Decision matrix for selecting the optimal esterification route based on alcohol complexity and scale.

Analytical Validation

To verify the integrity of the benzodioxole ring post-reaction, check the following NMR signals. The preservation of the singlet at ~5.9 ppm is the critical quality attribute (CQA).

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Validation Note |

| 5.91 | Singlet (2H) | Must remain a sharp singlet. Splitting or loss indicates ring degradation.[1] | ||

| 3.66 | Singlet (3H) | Confirms methyl ester formation (Method A).[1] | ||

| 2.88 | Triplet (2H) | Benzylic protons.[1] | ||

| 2.60 | Triplet (2H) | Alpha-carbonyl protons. | ||

| 173.5 | Singlet | Carbonyl carbon.[1] | ||

| 100.8 | Singlet | Diagnostic methylenedioxy carbon.[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Water in solvent | Use anhydrous methanol and store under |

| Dark/Black Reaction | Polymerization | Temperature too high. Ensure oil bath does not exceed 75°C. Check reagent purity.[1] |

| Emulsion during Workup | Surfactant effect | Add solid NaCl to the aqueous layer (salting out) or use a small amount of MeOH to break the emulsion. |

| Urea Contamination (Method B) | Incomplete filtration | DCU is notoriously difficult to remove.[1] Cool the DCM solution to -20°C before filtering to crash out remaining urea.[1] |

References

-

Neises, B., & Steglich, W. (1978).[1][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][9] [1]

-

Organic Chemistry Portal. (n.d.).[1] Fischer Esterification. Retrieved from

-

PubChem. (n.d.).[1] 3-(1,3-Benzodioxol-5-yl)propanoic acid (Compound Summary). [1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(3,4-Methylenedioxyphenyl)propionic acid.[1][5]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid | C16H14O4 | CID 2921511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | CID 12918717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 149498-94-2 CAS MSDS (ETHYL 3-AMINO-3-(1,3-BENZODIOXOL-5-YL)PROPANOATE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 81581-27-3 CAS Manufactory [m.chemicalbook.com]

- 6. 3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | 129042-60-0 [sigmaaldrich.com]

- 7. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 8. athabascau.ca [athabascau.ca]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. Steglich Esterification [organic-chemistry.org]

Application Notes and Protocols for the Catalytic Hydrogenation of Benzodioxole Acrylate Precursors

Introduction: The Significance of Hydrogenated Benzodioxole Propanoates

The 1,3-benzodioxole moiety is a key structural feature in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. The catalytic hydrogenation of benzodioxole acrylate precursors to their corresponding propanoates represents a critical transformation in the synthesis of these valuable compounds. This reduction of the carbon-carbon double bond, while preserving the integrity of the benzodioxole ring and the ester functionality, is a common yet nuanced challenge in synthetic chemistry. The resulting saturated propanoate derivatives often serve as pivotal intermediates in the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the methodologies for the catalytic hydrogenation of benzodioxole acrylate precursors. It is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this transformation. We will delve into the selection of appropriate catalysts, detailed experimental protocols for both atmospheric and high-pressure hydrogenations, methods for reaction monitoring, and a thorough troubleshooting guide to address common challenges.

Understanding the Reaction: Key Considerations for Benzodioxole Acrylate Hydrogenation

The primary transformation is the saturation of the α,β-unsaturated double bond of the acrylate moiety. However, the presence of the electron-rich benzodioxole ring introduces specific considerations for chemoselectivity.

Reaction Scheme:

Key Challenges and Considerations:

-

Chemoselectivity: The primary goal is to selectively reduce the C=C double bond without affecting the ester group or the aromatic benzodioxole ring.

-

Hydrogenolysis of the Methylenedioxy Bridge: Under harsh conditions (high temperature, aggressive catalysts), the acetal-like methylenedioxy bridge of the benzodioxole ring can be susceptible to hydrogenolysis.

-

Catalyst Poisoning: Precursors derived from natural sources may contain impurities, such as sulfur compounds, which can poison the catalyst.[1][2][3]

-

Safety: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and explosive hydrogen gas, necessitating strict safety protocols.[4][5][6]

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount for a successful hydrogenation. Both heterogeneous and homogeneous catalysts can be employed, each with distinct advantages and disadvantages.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Heterogeneous | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney® Nickel | - Easy to handle and remove from the reaction mixture (filtration).- Reusable.- Generally lower cost for bulk applications. | - Can sometimes be less selective.- May require higher temperatures and pressures.- Potential for metal leaching into the product. |

| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃), Rhodium-phosphine complexes | - High selectivity and activity under mild conditions.- Good for achieving specific stereochemistry. | - Difficult to separate from the reaction mixture.- Higher cost.- Ligands can be sensitive to air and moisture. |

For the hydrogenation of benzodioxole acrylate precursors, Palladium on Carbon (Pd/C) is often the first choice due to its high activity for C=C bond reduction and general robustness.[7] Raney Nickel is also a viable, cost-effective option, particularly on a larger scale.[2][8] Rhodium-based homogeneous catalysts are excellent for achieving high selectivity, especially if asymmetric hydrogenation is desired to introduce chirality.[1][9][10]

Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[6] Ensure an inert atmosphere (nitrogen or argon) is established in the reaction vessel before introducing the catalyst and hydrogen.[4][11] Used catalyst, especially Pd/C, is pyrophoric and must be handled with extreme care during filtration, always keeping it wet.[4]

Protocol 1: Atmospheric Pressure Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small to medium-scale reactions where high pressure is not required.

Materials:

-

Methyl 3-(1,3-benzodioxol-5-yl)acrylate (or other precursor)

-

10% Palladium on Carbon (5-10 mol%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (balloon)

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Needles and tubing for gas inlet and outlet

-

Celite® for filtration

Workflow Diagram:

Caption: Workflow for atmospheric pressure hydrogenation.

Step-by-Step Procedure:

-

Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5 mol%).

-

Inerting the System: Seal the flask with septa and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent ignition of the catalyst upon solvent addition.[11]

-

Solvent and Substrate Addition: Add degassed ethanol or ethyl acetate via cannula or syringe. Then, add the benzodioxole acrylate precursor (1.0 eq).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[11]

-

Reaction: Stir the mixture vigorously at room temperature under the hydrogen balloon. The reaction progress can be monitored by TLC or by taking aliquots for GC-MS analysis.

-

Work-up: Once the reaction is complete (disappearance of starting material), purge the flask with nitrogen or argon to remove all hydrogen.

-

Catalyst Removal: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Carefully filter the reaction mixture through the Celite® pad. Crucially, do not allow the catalyst on the Celite® to dry out, as it can ignite spontaneously. [4] Keep it wet with solvent at all times.

-

Isolation: Rinse the flask and the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation using Raney® Nickel

This protocol is suitable for larger-scale reactions or for substrates that are less reactive under atmospheric conditions.

Materials:

-

Ethyl 3-(1,3-benzodioxol-5-yl)acrylate (or other precursor)

-

Raney® Nickel (slurry in water or ethanol)

-

Methanol or Ethanol (solvent)

-

High-pressure hydrogenation vessel (e.g., Parr apparatus)

-

Hydrogen gas cylinder with regulator

Workflow Diagram:

Caption: Workflow for high-pressure hydrogenation.

Step-by-Step Procedure:

-

Reactor Charging: In the high-pressure reaction vessel, dissolve the benzodioxole acrylate precursor in methanol or ethanol.

-

Catalyst Addition: Carefully add the Raney® Nickel slurry. The amount can vary, but a good starting point is 5-10% by weight of the substrate.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen several times to remove all oxygen.

-

Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin stirring and, if necessary, heat the reaction to the desired temperature (e.g., 40-60 °C). The reaction progress can be monitored by the uptake of hydrogen (pressure drop).

-

Completion and Cooling: Once hydrogen uptake ceases, cool the reactor to room temperature.

-

Depressurization and Purging: Carefully vent the excess hydrogen into the fume hood exhaust. Purge the reactor with nitrogen several times to remove any residual hydrogen.

-

Catalyst Removal and Product Isolation: Open the reactor and filter the catalyst as described in Protocol 1, ensuring the catalyst remains wet. Isolate the product from the filtrate.

Reaction Monitoring and Product Characterization

Regular monitoring of the reaction is essential to determine the endpoint and to avoid over-reduction or side reactions.

Analytical Techniques:

-

Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. The product, being more saturated, will typically have a slightly higher Rf value.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product. The mass spectrum can confirm the identity of the product by its molecular ion peak and fragmentation pattern. For ethyl 3-(1,3-benzodioxol-5-yl)propanoate, expect to see the molecular ion and characteristic fragments from the loss of the ethoxy group and cleavage of the propanoate chain.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. In the ¹H NMR of the product, the disappearance of the vinylic protons of the acrylate group (typically in the range of 6.0-8.0 ppm) and the appearance of two new aliphatic methylene groups (typically around 2.5-3.0 ppm) are key indicators of a successful reaction.[13][14]

Expected ¹H NMR Chemical Shift Changes:

| Protons | Benzodioxole Acrylate Precursor (ppm) | Benzodioxole Propanoate Product (ppm) |

| Vinylic (C=CH) | ~6.3 (d) and ~7.6 (d) | Absent |

| Methylene (CH₂-COOR) | Absent | ~2.6 (t) |

| Methylene (Ar-CH₂) | Absent | ~2.9 (t) |

| Methylenedioxy (O-CH₂-O) | ~6.0 (s) | ~5.9 (s) |

| Aromatic | ~6.8-7.2 | ~6.6-6.8 |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | - Inactive catalyst.- Catalyst poisoning (e.g., by sulfur compounds).[1][3]- Insufficient hydrogen pressure or poor mixing. | - Use fresh catalyst.- Purify the starting material.- Increase hydrogen pressure and/or stirring speed. |

| Incomplete Reaction | - Catalyst deactivation during the reaction.- Insufficient catalyst loading. | - Add more catalyst (after purging with inert gas).- Increase the initial catalyst loading. |

| Formation of Byproducts | - Hydrogenolysis of the methylenedioxy bridge: This can occur under harsh conditions.[15]- Reduction of the ester group: This is more likely with highly active catalysts like Raney Nickel at elevated temperatures. | - Use milder conditions (lower temperature and pressure).- Switch to a more selective catalyst (e.g., Pd/C over Raney Ni).- Use a catalyst poison like diphenylsulfide to moderate the activity of Pd/C. |

| Difficulty Filtering Catalyst | - Catalyst is too fine. | - Use a thicker pad of Celite®.- Allow the catalyst to settle and decant the supernatant before filtering. |

| Catalyst Ignites During Filtration | - Catalyst was allowed to dry in the presence of air. | - IMMEDIATELY cover the filter funnel with a watch glass to extinguish the flame. Always keep the used catalyst slurry wet with water or solvent.[4] |

Conclusion

The catalytic hydrogenation of benzodioxole acrylate precursors is a robust and scalable method for the synthesis of valuable propanoate intermediates. Careful selection of the catalyst and reaction conditions is crucial for achieving high yields and selectivity. By following the detailed protocols and safety guidelines outlined in this document, and by utilizing the provided troubleshooting guide, researchers can confidently and safely perform this important chemical transformation.

References

-

Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42, 728-754. Available at: [Link]

-

Hayashi, T., Kawamura, N., & Ito, Y. (1987). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society, 109(25), 7876–7878. Available at: [Link]

-

Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). Molecules, 29(3), 726. Available at: [Link]

-

American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS. Available at: [Link]

-

Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? PTQ Catalysis. Available at: [Link]

- Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses Procedure. hydrogen. Available at: [Link]

-

Sankar, M., et al. (2012). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]

- Maegawa, T., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical and Pharmaceutical Bulletin, 55(5), 804-807.

- Wang, H., et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands.

-

Taylor & Francis. Raney Nickel – Knowledge and References. Available at: [Link]

-

Supporting Information. Knowledge UChicago. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

UDAL, K. B. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1205–1213. Available at: [Link]

- Li, Y., et al. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls.

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Wikipedia. Isosafrole. Available at: [Link]

-

Hydrogenation SOP. Available at: [Link]

- Islam, M. R., et al. (2013). Evaluation of Structural and Compositional Changes of a Model Monoaromatic Hydrocarbon in a Benchtop Hydrocracker Using GC, FTIR, and NMR Spectroscopy. Analytical Chemistry, 85(21), 10328–10335.

-

Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Stanford University. Available at: [Link]

-

PubChem. 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid. Available at: [Link]

-

Royal Society of Chemistry. (2015). Selective hydrogenation of N-heterocyclic compounds using Ru nanocatalysts in ionic liquids. Catalysis Science & Technology, 5(3), 1539-1546. Available at: [Link]

-

PubChem. Compound 3-(2H-1,3-benzodioxol-5-yl)-3-(2,4-dichlorobenzamido)propanoic acid. Available at: [Link]

-

Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available at: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Journal of Agricultural and Food Chemistry, 70(25), 7659–7671. Available at: [Link]

-

OpenStax. (2023). 8.6 Reduction of Alkenes: Hydrogenation. Organic Chemistry. Available at: [Link]

- De Gruyter. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Serbian Chemical Society, 65(8), 555-559.

-

Peroxotungstate chemistry. Available at: [Link]

-

nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. Available at: [Link]

-

Request PDF. (2025). Effective and Selective Hydrogenation of Methyl Acrylate to Methyl Propionate on Single‐Atom Nickel Catalyst. Available at: [Link]

-

Taylor & Francis Online. (2020). Hydrogenolysis – Knowledge and References. Available at: [Link]

-

H.E.L Group. (2026). Hydrogenation: How we can make it safer. Available at: [Link]

- Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2919.

-

Molecules. (2023). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Available at: [Link]

-

PubChem. Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate. Available at: [Link]

- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). Molbank, 2017(4), M958.

- Scilit. (1980). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 57(9), 291-294.

Sources

- 1. benchchem.com [benchchem.com]

- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

- 3. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]

- 4. youtube.com [youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. | PDF or Rental [articles.researchsolutions.com]

- 12. scilit.com [scilit.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

Solvent selection for recrystallization of ethyl 1,3-benzodioxole-5-propionate

Application Note: Solvent Selection for Recrystallization of Ethyl 1,3-benzodioxole-5-propionate

Part 1: Introduction & Strategic Analysis

1.1 The Target Molecule Ethyl 1,3-benzodioxole-5-propionate (also known as Ethyl 3-(1,3-benzodioxol-5-yl)propanoate) is a lipophilic ester structurally related to hydrocinnamic acid derivatives.[1][2] It serves as a critical intermediate in the synthesis of fragrances (e.g., Helional) and pharmaceutical precursors.[1]

Key Physicochemical Challenges:

-

Physical State: Unlike its unsaturated precursor (the acrylate, MP ~66°C) or the free acid (MP ~61°C), the saturated ethyl ester is often an oil or low-melting solid at room temperature.[1]

-

Purification Difficulty: The primary challenge is not insolubility, but "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] Standard recrystallization often fails because the compound melts before it dissolves or separates as an oil upon cooling.

-

Impurities: Common synthesis byproducts include the unreacted acid (3-(1,3-benzodioxol-5-yl)propanoic acid), the unsaturated ester (ethyl 3-(1,3-benzodioxol-5-yl)acrylate), and polymerization oligomers.[1]

1.2 The Core Directive This guide provides a protocol for Low-Temperature Crystallization and Solvent Selection specifically designed to purify low-melting esters.[1] The goal is to identify a solvent system that suppresses oiling out and promotes crystal lattice formation at sub-ambient temperatures.

Part 2: Solvent Selection Matrix

For low-melting lipophilic esters, the "Like Dissolves Like" rule must be applied with kinetic control. We categorize solvents based on their ability to manage the "Oiling Out" zone.

| Solvent Class | Specific Solvents | Role | Suitability | Mechanism |

| Class A: Alcohols | Methanol, Ethanol (95%), Isopropanol | Primary Solvent | High | Moderate solubility at RT; steep solubility drop at <0°C. Promotes crystallization over oiling due to H-bonding network excluding the lipophilic ester.[1] |

| Class B: Hydrocarbons | Hexane, Heptane, Cyclohexane | Anti-Solvent | Medium | High solubility even at low temps.[1] Best used in binary mixtures to reduce solubility of the ester in Class A solvents. |

| Class C: Esters/Ethers | Ethyl Acetate, MTBE, Diethyl Ether | Solubilizer | Low | Too high solubility; difficult to recover yield even at -20°C. Risk of transesterification if not dry.[1] |

| Class D: Binary Systems | EtOH : Water (9:1) | Optimal | Very High | Water acts as a strong anti-solvent to force lattice formation.[1] Requires precise temperature control. |

Part 3: Experimental Protocol

Workflow Visualization

Caption: Decision tree for recrystallizing low-melting esters, emphasizing the Low-Temp route for Ethyl 1,3-benzodioxole-5-propionate.

Detailed Procedure: Low-Temperature Crystallization

Objective: Purify the ester from a crude oil/solid mixture using Methanol (MeOH) or Ethanol (EtOH).[1]

Step 1: Solubility Test (The "Cloud Point" Determination)

-

Place 100 mg of crude ester in a test tube.

-

Add Methanol dropwise at room temperature (25°C) with agitation.

-

Observation:

-

If soluble < 0.5 mL: Solvent is too strong (Try EtOH/Water).

-

If insoluble > 3 mL: Solvent is too weak (Try pure EtOH).

-

Target: Soluble in ~1-2 mL at 30°C, but shows turbidity at 0°C.

-

Step 2: Dissolution

-

Weigh the crude mass (e.g., 10 g).

-